5-Chloro-N-isopropylpyridin-2-amine
Overview
Description
5-Chloro-N-isopropylpyridin-2-amine is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, featuring a chlorine atom at the fifth position and an isopropyl group attached to the nitrogen atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-isopropylpyridin-2-amine typically involves the chlorination of 2-aminopyridine followed by the introduction of the isopropyl group. One common method includes the use of hydrochloric acid and sodium hypochlorite for oxidative chlorination. The reaction is carried out at a controlled temperature, starting at 10°C and gradually increasing to 25°C. The product is then extracted using dichloroethane and purified .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using cost-effective chlorinating agents like sodium hypochlorite. The reaction conditions are optimized to ensure high yield and purity, with safety measures in place to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-isopropylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-Chloro-N-isopropylpyridin-2-amine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-isopropylpyridin-2-amine involves its interaction with specific molecular targets. The chlorine and isopropyl groups influence the compound’s electronic distribution, enhancing its reactivity towards certain biological molecules. It can inhibit enzyme activity by binding to active sites or alter receptor functions by interacting with binding domains .
Comparison with Similar Compounds
2-Amino-5-chloropyridine: Shares the pyridine ring and chlorine substitution but lacks the isopropyl group.
5-Chloro-2-methylpyridine: Similar structure with a methyl group instead of an isopropyl group.
2-Chloro-5-nitropyridine: Contains a nitro group, offering different reactivity and applications.
Uniqueness: 5-Chloro-N-isopropylpyridin-2-amine is unique due to the presence of both chlorine and isopropyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research domains.
Properties
IUPAC Name |
5-chloro-N-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSWAMOYCUIZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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